3-(Formylamino)-1H-pyrazole-4-carboxamide

Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>

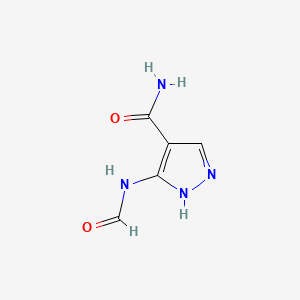

Structure

3D Structure

Propriétés

IUPAC Name |

5-formamido-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVXRGIJTKYXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176941 | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22407-20-1 | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022407201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formylamino-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FORMYLAMINO-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0204JQL303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Formamidopyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise chemical structure and fundamental identifiers.

Chemical Structure

The chemical structure of 3-Formamidopyrazole-4-carboxamide consists of a pyrazole ring substituted with a formamido group at the 3-position and a carboxamide group at the 4-position.

Precursor: 3-Aminopyrazole-4-carboxamide

-

Molecular Formula: C₄H₆N₄O

-

Molecular Weight: 126.12 g/mol

Target Compound: 3-Formamidopyrazole-4-carboxamide

-

Molecular Formula: C₅H₆N₄O₂

-

Molecular Weight: 154.13 g/mol

Synthesis from 3-Aminopyrazole-4-carboxamide

The most direct synthetic route to 3-Formamidopyrazole-4-carboxamide is the formylation of its amino precursor. 3-Aminopyrazole-4-carboxamide is a known intermediate in the synthesis of Allopurinol.[3][4] A general and effective method for the formylation of an aromatic amine is through the use of formic acid.

Proposed Synthetic Workflow:

Caption: Synthetic workflow for 3-Formamidopyrazole-4-carboxamide.

Experimental Protocol: Synthesis of 3-Formamidopyrazole-4-carboxamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Aminopyrazole-4-carboxamide (1.0 eq) in an excess of formic acid (e.g., 10-20 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add the reaction mixture to ice-water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Formamidopyrazole-4-carboxamide.

-

Drying: Dry the purified product under vacuum.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP (Octanol/Water Partition Coefficient) | ~ -0.5 to 0.5 | Indicates the lipophilicity of the molecule, affecting absorption, distribution, metabolism, and excretion (ADME). |

| Topological Polar Surface Area (TPSA) | ~ 80-100 Ų | Estimates the surface area of polar atoms, correlating with membrane permeability and bioavailability. |

| Hydrogen Bond Donors | 3 | The number of N-H or O-H bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | The number of N or O atoms, impacting solubility and receptor interactions. |

| pKa (Acidic - Pyrazole NH) | ~ 8-10 | The acidity of the pyrazole ring proton, affecting ionization state at physiological pH. |

| pKa (Basic - Amide) | ~ -1 to 1 | The basicity of the amide groups, generally very weak. |

Note: These values are estimations based on the chemical structure and may vary from experimentally determined values. The "3/75 rule," which suggests that compounds with a ClogP less than 3 and a TPSA greater than 75 Ų may have a lower risk of in vivo toxicity, can be a useful guideline in drug design.[5]

Experimental Determination of Physicochemical Properties

The following section outlines the standard experimental protocols for the precise measurement of the key physicochemical properties of 3-Formamidopyrazole-4-carboxamide.

Workflow for Physicochemical Characterization:

Caption: Experimental workflow for physicochemical characterization.

Melting Point

-

Principle: The melting point is a fundamental indicator of purity.

-

Protocol:

-

Load a small amount of the dry, crystalline compound into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

-

Solubility

-

Principle: Determining the solubility in various solvents is crucial for formulation and in vitro assays.

-

Protocol (Equilibrium Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Filter or centrifuge the suspension to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Ionization Constant (pKa)

-

Principle: The pKa value determines the extent of ionization at a given pH, which significantly affects solubility, permeability, and receptor binding.

-

Protocol (Potentiometric Titration):

-

Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

Lipophilicity (LogP/LogD)

-

Principle: LogP (for the neutral species) and LogD (at a specific pH) are measures of a compound's lipophilicity.

-

Protocol (Shake-Flask Method for LogP):

-

Prepare a mutually saturated solution of n-octanol and water.

-

Dissolve a known amount of the compound in one of the phases.

-

Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique.

-

Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of the synthesized compound.

Infrared (IR) Spectroscopy

-

Expected Features:

-

N-H stretch (formamide and pyrazole): ~3100-3400 cm⁻¹

-

C=O stretch (carboxamide and formamide): ~1650-1700 cm⁻¹ (likely two distinct peaks)

-

C=C and C=N stretch (pyrazole ring): ~1500-1600 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

Pyrazole CH: A singlet at ~8.0-8.5 ppm.

-

Formyl CH: A singlet at ~8.0-8.5 ppm.

-

Pyrazole NH: A broad singlet at ~12.0-14.0 ppm.

-

Formamide NH: A singlet or doublet (depending on coupling to the formyl proton) at ~9.0-10.0 ppm.

-

Carboxamide NH₂: Two broad singlets at ~7.0-8.0 ppm.

-

-

¹³C NMR (in DMSO-d₆):

-

Carboxamide C=O: ~160-170 ppm.

-

Formamide C=O: ~160-170 ppm.

-

Pyrazole carbons: ~100-150 ppm.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M+H)⁺: m/z = 155.05

Conclusion

While 3-Formamidopyrazole-4-carboxamide is not a commercially cataloged compound with readily available experimental data, its synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. This guide provides a robust framework for its preparation from 3-Aminopyrazole-4-carboxamide and a comprehensive plan for determining its essential physicochemical properties. A thorough understanding of these characteristics is a critical prerequisite for any further investigation into the biological potential of this promising heterocyclic scaffold.

References

-

A novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (2022). Eureka | Patsnap. [Link]

-

China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers | JIN DUN. JIN DUN Medical. [Link]

- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2009).

- Cresswell, R. M., et al. (1972).

-

3-Amino-4-carboxamidopyrazole hemisulfate. PubChem. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Formylation of Amines. (2014). ResearchGate. [Link]

-

Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

-

Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS medicinal chemistry letters, 10(4), 536–540. [Link]

Sources

- 1. 3-Aminopyrazole-4-carboxamide Hemisulfate | CymitQuimica [cymitquimica.com]

- 2. 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China 3-Amino-4-pyrazole carbosamide hemisulfate manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

3-(Formylamino)-1H-pyrazole-4-carboxamide CAS number 22407-20-1

An In-Depth Technical Guide to 3-(Formylamino)-1H-pyrazole-4-carboxamide (CAS 22407-20-1): A Keystone Intermediate in Xanthine Oxidase Inhibitor Synthesis

Introduction: Beyond the CAS Number

3-(Formylamino)-1H-pyrazole-4-carboxamide, identified by CAS Number 22407-20-1, is a heterocyclic organic compound whose significance in the pharmaceutical landscape is intrinsically linked to its role as a pivotal intermediate. While not an active pharmaceutical ingredient (API) itself, it is a direct precursor to Allopurinol, a cornerstone medication for the management of hyperuricemia and gout.[1][2][3] This guide, intended for researchers and drug development professionals, elucidates the chemistry, synthesis, and ultimate therapeutic relevance of this critical building block. Understanding its properties and synthesis is fundamental to controlling the quality and efficacy of the resulting API, Allopurinol. The compound is also recognized in pharmacopeial standards as "Allopurinol Impurity B" or "USP Allopurinol Related Compound B," highlighting its importance in the quality control of the final drug product.[4][5][6][7][8]

Physicochemical Characteristics

A comprehensive understanding of the physical and chemical properties of a starting material is a prerequisite for successful process development and scale-up. The key characteristics of 3-(Formylamino)-1H-pyrazole-4-carboxamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22407-20-1 | [4][9] |

| Molecular Formula | C₅H₆N₄O₂ | [4][6][7] |

| Molecular Weight | 154.13 g/mol | [4][5][6] |

| Appearance | White to Off-White Solid | [6][10] |

| Melting Point | >200°C (decomposes) | [6][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Synonyms | 3-Formamidopyrazole-4-carboxamide, Allopurinol Impurity B | [4][5][6] |

Synthesis and Transformation: The Pathway to Allopurinol

The industrial synthesis of Allopurinol frequently proceeds through a pathway where 3-(Formylamino)-1H-pyrazole-4-carboxamide is the penultimate intermediate. The general strategy involves the construction of the pyrazole ring followed by a cyclization step to form the fused pyrimidine ring of Allopurinol. One common route begins with readily available starting materials like cyanoacetamide or malononitrile.

The workflow illustrates the transformation from a precursor, 3-Amino-1H-pyrazole-4-carboxamide, into the target compound, which is then cyclized to form the final API, Allopurinol.

Caption: Synthetic pathway from a pyrazole precursor to Allopurinol.

Exemplary Synthesis Protocol

The following protocol is a synthesized representation based on established industrial methods for producing Allopurinol, where 3-(Formylamino)-1H-pyrazole-4-carboxamide is formed in situ before cyclization.

Objective: To synthesize Allopurinol via the formation of 3-(Formylamino)-1H-pyrazole-4-carboxamide.

Materials:

-

3-Amino-4-pyrazolecarboxamide hemisulfate

-

Formamide

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and heating mantle, charge 3-Amino-4-pyrazolecarboxamide hemisulfate and an excess of formamide. Formamide serves as both the formylating agent and the solvent.

-

Formylation and Cyclization: Heat the mixture to a temperature range of 100-170°C.[11] During this heating phase, the 3-amino group is formylated to yield 3-(Formylamino)-1H-pyrazole-4-carboxamide.

-

Ring Closure: Continued heating at high temperature induces an intramolecular cyclization (dehydration) of the formylated intermediate to form the pyrazolo[3,4-d]pyrimidin-4-one ring system of Allopurinol. The reaction is typically monitored for completion over several hours.

-

Isolation: Upon completion, the reaction mixture is cooled to ambient temperature, allowing the Allopurinol product to precipitate.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent like an ethanol/water mixture, and then recrystallized from water to yield high-purity Allopurinol.[11]

Causality: The use of formamide in excess serves a dual purpose: it acts as a reagent for the formylation step and as a high-boiling solvent that provides the necessary thermal energy for the subsequent cyclization. This one-pot approach is efficient for large-scale manufacturing.

Application in Drug Development: The Clinical Significance of Allopurinol

The sole purpose of synthesizing 3-(Formylamino)-1H-pyrazole-4-carboxamide in this context is its conversion to Allopurinol. Allopurinol is a cornerstone therapy for conditions caused by excess uric acid in the blood (hyperuricemia).[12] Its primary indications include the prevention of gout attacks, management of specific types of kidney stones, and treatment of high uric acid levels associated with chemotherapy (tumor lysis syndrome).[1][2]

Mechanism of Action: Inhibiting Uric Acid Production

Allopurinol exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the purine catabolism pathway.[1][3][13][14]

-

Purine Metabolism: In the body, purines from dietary sources and cellular breakdown are metabolized into hypoxanthine and then xanthine.

-

Xanthine Oxidase Action: The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][3]

-

Inhibition: Allopurinol is a structural analog of hypoxanthine.[1][13] It, along with its primary active metabolite oxypurinol, binds to and inhibits xanthine oxidase.[1][2] This blockage prevents the final steps of uric acid synthesis, thereby lowering its concentration in the blood and urine.[13]

The diagram below illustrates the purine degradation pathway and the specific point of enzymatic inhibition by Allopurinol and its active metabolite.

Caption: Mechanism of Allopurinol as a xanthine oxidase inhibitor.

Pharmacokinetics of the Active Product: Allopurinol

While 3-(Formylamino)-1H-pyrazole-4-carboxamide is not administered to patients, the pharmacokinetic profile of its derivative, Allopurinol, is crucial for understanding its clinical utility.

| Parameter | Description | Source(s) |

| Absorption | Rapidly and extensively absorbed after oral administration, with a bioavailability of 79-90%. | [12][15][16] |

| Metabolism | Almost completely metabolized within two hours, primarily by aldehyde oxidase, to its active metabolite, oxypurinol. | [1][2] |

| Half-life | Allopurinol has a short half-life of 1-2 hours. However, its active metabolite, oxypurinol, has a much longer half-life of 15-30 hours, which accounts for the majority of the drug's effect and allows for once-daily dosing. | [1][2][12][16] |

| Excretion | Both Allopurinol and oxypurinol are eliminated by the kidneys. Up to 80% is recovered in the urine, mostly as oxypurinol.[15][17] Dosage adjustments are necessary for patients with renal impairment.[2][15] |

Conclusion

3-(Formylamino)-1H-pyrazole-4-carboxamide (CAS 22407-20-1) represents a classic example of a non-pharmacologically active intermediate that is indispensable in the synthesis of a widely used therapeutic agent. Its identity is defined by its role as the direct precursor to Allopurinol. For drug development professionals, control over the synthesis and purity of this compound is paramount to ensuring the quality, safety, and efficacy of the final Allopurinol API. A thorough understanding of its chemistry provides the authoritative grounding necessary for robust manufacturing processes and regulatory compliance in the production of medication for gout and hyperuricemia.

References

-

Allopurinol - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

- Murrell, G., & Rapeport, W. G. (1986). Clinical pharmacokinetics of allopurinol. Clinical Pharmacokinetics, 11(5), 343-353.

-

What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025, April 16). Synapse. Retrieved January 16, 2026, from [Link]

-

Day, R. O., & Graham, G. G. (2023). Allopurinol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Allopurinol: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]

- Day, R. O., Graham, G. G., Hicks, M., McLachlan, A. J., Stocker, S. L., & Williams, K. M. (2007). Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol. Clinical Pharmacokinetics, 46(8), 623-644.

-

What is the mechanism of Allopurinol? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

Allopurinol: Pharmacokinetics & Pharmacodynamics. (n.d.). Study.com. Retrieved January 16, 2026, from [Link]

-

Graham, G. G., & Day, R. O. (1986). Clinical Pharmacokinetics of Allopurinol. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Clinical-Pharmacokinetics-of-Allopurinol.pdf. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Allopurinol - Impurity B | CAS No: 22407-20-1. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

- CN104387394A - Preparation method of allopurinol. (n.d.). Google Patents.

-

Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. (2013). CONICET. Retrieved January 16, 2026, from [Link]

-

Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. (2015). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

- CN102643279A - Synthesis method of allopurinol. (n.d.). Google Patents.

-

Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines. (1981). PubMed. Retrieved January 16, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). MDPI. Retrieved January 16, 2026, from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2004). MDPI. Retrieved January 16, 2026, from [Link]

-

Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion. (2007). PubMed. Retrieved January 16, 2026, from [Link]

-

Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. (2022). QxMD. Retrieved January 16, 2026, from [Link]

-

1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. Allopurinol - Wikipedia [en.wikipedia.org]

- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]

- 4. scbt.com [scbt.com]

- 5. biosynth.com [biosynth.com]

- 6. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 3-(Formylamino)-1H-pyrazole-4-carboxamide [lgcstandards.com]

- 9. 22407-20-1 | CAS DataBase [m.chemicalbook.com]

- 10. 3-(Formylamino)-1H-pyrazole-4-carboxamide | CymitQuimica [cymitquimica.com]

- 11. Allopurinol synthesis - chemicalbook [chemicalbook.com]

- 12. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 15. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Allopurinol: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

- 17. researchgate.net [researchgate.net]

The Genesis and Analytical Control of Allopurinol Impurity B: A Technical Guide

Introduction: The Enduring Legacy of Allopurinol and the Imperative of Purity

Since its introduction in 1966, allopurinol has remained a cornerstone in the management of hyperuricemia and gout.[1] Its mechanism of action, the inhibition of xanthine oxidase, was a triumph of rational drug design, born from the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings.[2] Allopurinol's journey from a compound initially investigated for anticancer properties to a globally recognized treatment for gout is a testament to the intricate pathways of pharmaceutical discovery.[1][2] However, like any synthetically derived active pharmaceutical ingredient (API), the purity of allopurinol is paramount to its safety and efficacy. The manufacturing process, while robust, can give rise to structurally related impurities that must be meticulously identified, characterized, and controlled.

This in-depth technical guide focuses on a key process-related impurity: Allopurinol Impurity B . We will explore its historical context within the synthesis of allopurinol, its chemical identity, mechanisms of formation, and the analytical methodologies crucial for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the control of this critical impurity.

A Brief History: From Anticancer Research to Gout Therapy

The story of allopurinol begins in the 1940s and 1950s at the Wellcome Research Laboratories, where Elion and Hitchings were synthesizing and evaluating purine analogues for their potential as anticancer agents.[2] This research led to the development of 6-mercaptopurine (6-MP), a drug still used in the treatment of acute lymphoblastic leukemia.[2] A key discovery was that 6-MP was metabolized by xanthine oxidase, the same enzyme responsible for converting hypoxanthine and xanthine into uric acid.[2] Recognizing the therapeutic potential of a xanthine oxidase inhibitor for conditions characterized by excess uric acid, they tested the hypoxanthine analogue, allopurinol.[2]

First synthesized in 1956, allopurinol proved to be a potent inhibitor of xanthine oxidase.[1] After extensive clinical studies demonstrated its efficacy in reducing serum and urinary uric acid levels, it was approved for medical use and brought to market in 1966.[1]

The Emergence of Allopurinol Impurity B: An Inevitable Consequence of Synthesis

Allopurinol Impurity B is not a degradation product but rather a process-related impurity, meaning it is formed during the synthesis of the allopurinol API. Its presence is intrinsically linked to the common synthetic routes employed in the manufacturing of allopurinol.

One of the primary and most established methods for synthesizing allopurinol involves the cyclization of 3-amino-4-pyrazolecarboxamide with a formylating agent, typically formamide , at elevated temperatures.[][4]

During this crucial cyclization step, a side reaction can occur where the 3-amino group of the pyrazole starting material is formylated by the reagent, leading to the formation of 5-(formylamino)-1H-pyrazole-4-carboxamide , which is Allopurinol Impurity B.[5][6]

The discovery of this impurity was therefore not a singular event but an outcome of the analytical characterization of the allopurinol drug substance. As analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), became more sophisticated, the ability to resolve and identify such closely related structures improved, leading to the formal identification and inclusion of Allopurinol Impurity B in pharmacopeial monographs.

Physicochemical Properties of Allopurinol Impurity B

A thorough understanding of the physicochemical properties of an impurity is fundamental to developing effective analytical and control strategies.

| Property | Value |

| Chemical Name | 5-(formylamino)-1H-pyrazole-4-carboxamide |

| Synonyms | Allopurinol Related Compound B, 3-Formamidopyrazole-4-carboxamide |

| CAS Number | 22407-20-1 |

| Molecular Formula | C₅H₆N₄O₂ |

| Molecular Weight | 154.13 g/mol |

| Appearance | Off-white solid |

Analytical Methodologies for the Detection and Quantification of Allopurinol Impurity B

The control of Allopurinol Impurity B is mandated by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant analytical technique for the separation and quantification of allopurinol and its related substances.

Typical Chromatographic Conditions

Several validated RP-HPLC methods have been published for the impurity profiling of allopurinol.[][9] While specific parameters may vary, the core components of these methods are generally consistent.

| Parameter | Typical Conditions |

| Column | C18 (ODS), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1 M dipotassium phosphate, pH 3.5) and an organic modifier (e.g., acetonitrile). The ratio can vary, for instance, 55:45 (v/v).[9] |

| Flow Rate | 1.0 - 1.5 mL/min[9] |

| Detection | UV at 254 nm[9] or 220 nm[7] |

| Column Temperature | Ambient or controlled at 30 °C[7] |

Experimental Protocol: RP-HPLC for Allopurinol Impurity Profiling

The following is a representative, step-by-step protocol for the determination of Allopurinol Impurity B. This protocol is for illustrative purposes and should be fully validated for its intended use.

1. Preparation of Solutions

-

Diluent: Prepare a suitable mixture of the aqueous component of the mobile phase and the organic modifier.

-

Standard Solution: Accurately weigh and dissolve a certified reference standard of Allopurinol Impurity B in the diluent to obtain a known concentration (e.g., as per pharmacopeial requirements).

-

Sample Solution: Accurately weigh and dissolve the allopurinol API or crushed tablets in the diluent to a specified concentration (e.g., 0.25 mg/mL).[7] Sonication may be required to ensure complete dissolution.

2. Chromatographic System Setup

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Set the column temperature, flow rate, and detector wavelength as specified in the validated method.

3. Injection and Data Acquisition

-

Inject equal volumes of the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

-

Record the chromatograms for a sufficient run time to allow for the elution of allopurinol and its known impurities.

4. Data Analysis

-

Identify the peak corresponding to Allopurinol Impurity B in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of Allopurin-ol Impurity B in the sample using the peak area response and the concentration of the standard solution.

Regulatory Control and Conclusion

The presence and quantity of impurities in an active pharmaceutical ingredient are critical quality attributes that are strictly regulated by health authorities worldwide. Pharmacopeias such as the USP and EP set specific acceptance criteria for Allopurinol Impurity B.[7][8] Adherence to these limits is mandatory to ensure the safety and quality of the final drug product.

The story of Allopurinol Impurity B is intrinsically woven into the fabric of allopurinol's manufacturing process. Its discovery and subsequent control are emblematic of the continuous evolution of pharmaceutical quality control, driven by advancements in analytical science and a deepening understanding of drug synthesis. For scientists and professionals in the pharmaceutical industry, a comprehensive understanding of the origin, characterization, and analytical control of such impurities is not merely a regulatory necessity but a fundamental aspect of ensuring patient safety and product integrity.

References

-

Veeprho. Allopurinol EP Impurity B | CAS 22407-20-1. Available from: [Link]

-

SynZeal. Allopurinol EP Impurity B | 22407-20-1. Available from: [Link]

-

The Pharmaceutical Journal. A drug that does exactly what it says on the tin — the story of allopurinol. 2012. Available from: [Link]

-

Wikipedia. Allopurinol. Available from: [Link]

-

Panigrahi D, Mishra A. Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. Int J Pharm Bio Sci. 2021;12(3):19-27. Available from: [Link]

-

SynThink Research Chemicals. Allopurinol EP Impurity B | 22407-20-1. Available from: [Link]

-

Rundles RW. The development of allopurinol. Arch Intern Med. 1985;145(8):1492-503. Available from: [Link]

-

European Pharmacopoeia. Allopurinol. Available from: [Link]

-

Singh S, et al. Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. Int.J.PharmTech Res. 2013;5(1):44-53. Available from: [Link]

-

YMER. Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. 2022;21(9). Available from: [Link]

-

American Chemical Society. Allopurinol. 2017. Available from: [Link]

-

ResearchGate. A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol. 2014. Available from: [Link]

-

Pharmaffiliates. Allopurinol-Impurities. Available from: [Link]

-

StatPearls. Allopurinol. 2023. Available from: [Link]

- Google Patents. CN102643279A - Synthesis method of allopurinol.

- Google Patents. CN104387394A - Preparation method of allopurinol.

-

Allopurinol. In: Clarke's Analysis of Drugs and Poisons. Available from: [Link]

- Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.

- Google Patents. DE3325853A1 - Process for the preparation of allopurinol.

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]

- 4. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]

- 5. ClinPGx [clinpgx.org]

- 6. Allopurinol Ph. Eur Monograph | Phenomenex [phenomenex.com]

- 7. Allopurinol - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 8. drugfuture.com [drugfuture.com]

- 9. Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-(Formylamino)-1H-pyrazole-4-carboxamide

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise determination of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth technical exploration of the methodologies employed for the structural elucidation of 3-(Formylamino)-1H-pyrazole-4-carboxamide, a notable impurity of the drug Allopurinol.[1][2][3][4] The structural integrity of active pharmaceutical ingredients (APIs) and the characterization of their related substances are critical for regulatory compliance and for understanding pharmacological and toxicological profiles.

This document is designed for researchers, scientists, and drug development professionals, offering not just a sequence of analytical procedures, but a logical framework for making informed experimental choices. We will delve into the core spectroscopic techniques that form the modern arsenal of structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating with the definitive method of X-ray Crystallography.

Molecular Overview

Compound: 3-(Formylamino)-1H-pyrazole-4-carboxamide Molecular Formula: C₅H₆N₄O₂[1][2] Molecular Weight: 154.13 g/mol [1][2]

The molecule features a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted at the 3-position with a formylamino group and at the 4-position with a carboxamide group. The presence of multiple nitrogen and oxygen atoms, along with exchangeable protons, presents a fascinating and instructive challenge for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-(Formylamino)-1H-pyrazole-4-carboxamide, a suite of NMR experiments is required for unambiguous assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the anticipated chemical shifts for the protons and carbons in the molecule, based on established ranges for pyrazole derivatives and the influence of the substituents.[6][7][8]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| H5 | 7.5 - 8.5 | - | Proton on a carbon adjacent to two nitrogen atoms in an aromatic ring. |

| NH (pyrazole) | 12.0 - 14.0 | - | Acidic proton on the pyrazole ring, often broad due to exchange.[6] |

| NH (formylamino) | 8.0 - 9.0 | - | Amide proton, chemical shift dependent on hydrogen bonding. |

| CHO (formyl) | 8.0 - 8.5 | - | Aldehydic proton of the formyl group. |

| NH₂ (carboxamide) | 7.0 - 8.0 (two distinct signals) | - | Amide protons, may show restricted rotation and appear as two separate signals. |

| C3 | - | 140 - 150 | Carbon bearing the formylamino group, deshielded by nitrogen. |

| C4 | - | 110 - 120 | Carbon bearing the carboxamide group. |

| C5 | - | 130 - 140 | Carbon adjacent to two nitrogen atoms. |

| C=O (carboxamide) | - | 160 - 170 | Carbonyl carbon of the carboxamide. |

| C=O (formyl) | - | 160 - 165 | Carbonyl carbon of the formyl group. |

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

Objective: To acquire a comprehensive set of NMR data for the complete structural assignment of 3-(Formylamino)-1H-pyrazole-4-carboxamide.

Materials:

-

3-(Formylamino)-1H-pyrazole-4-carboxamide sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is crucial as it will facilitate the observation of exchangeable NH and NH₂ protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Observe the integration of the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings, particularly between the pyrazole ring proton and any adjacent protons (though none are expected in this structure, it confirms the isolated nature of H5).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This will definitively link H5 to C5.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for piecing together the molecular fragments.[6] Expected key correlations are shown in the diagram below.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software and assign all signals based on chemical shifts, coupling constants, and 2D correlations.

Visualization of NMR Connectivity

The following diagram illustrates the expected key HMBC correlations that would be instrumental in confirming the structure.

Caption: Workflow for HRMS and tandem MS (MS/MS) analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. [9]

Expected IR Absorption Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (pyrazole and amides) | 3400 - 3100 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=O (carboxamide) | 1680 - 1630 | Stretching |

| C=O (formyl) | 1740 - 1690 | Stretching |

| N-H (amides) | 1640 - 1550 | Bending |

| C=N, C=C (pyrazole ring) | 1600 - 1400 | Stretching |

The presence of multiple C=O and N-H groups will likely result in a complex but informative spectrum in the regions indicated.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

Materials:

-

3-(Formylamino)-1H-pyrazole-4-carboxamide sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the unambiguous, three-dimensional arrangement of atoms in the solid state. [9][10]This technique is the gold standard for structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise 3D structure of the molecule.

Materials:

-

A suitable single crystal of 3-(Formylamino)-1H-pyrazole-4-carboxamide

Procedure:

-

Crystal Growth: Grow single crystals of the compound, which can be a challenging but critical step. This is often achieved by slow evaporation of a solvent from a saturated solution.

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen and collect diffraction data using an X-ray diffractometer. [10]4. Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Visualization of the Crystallography Workflow

Caption: The workflow for single-crystal X-ray crystallography.

Conclusion: A Synergistic Approach

The structure elucidation of 3-(Formylamino)-1H-pyrazole-4-carboxamide is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR, MS, and IR spectroscopy provide a comprehensive and often sufficient picture of the molecular structure, X-ray crystallography offers the ultimate confirmation. This guide has outlined the theoretical basis and practical protocols for each of these methods, providing a robust framework for the confident and accurate structural determination of this and other novel chemical entities.

References

- BenchChem. (2025).

- BenchChem. (2025).

- National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- Journal of Magnetic Resonance. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.

- MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- National Center for Biotechnology Information. (2022).

- National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries.

- ResearchGate. (2025).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- National Center for Biotechnology Information. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ResearchGate. (2025).

- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic....

- Santa Cruz Biotechnology. (n.d.). 3-(Formylamino)-1H-pyrazole-4-carboxamide.

- Intertek. (n.d.).

- PeerJ. (2025).

- National Center for Biotechnology Information. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.

- Journal of Chemical and Pharmaceutical Research. (2016).

- National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carboxamide, 3-amino-.

- Biosynth. (n.d.). 3-(Formylamino)-1H-pyrazole-4-carboxamide.

- University College Dublin. (2025).

- National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-carboxamide.

- YouTube. (2013).

- National Center for Biotechnology Information. (n.d.). 5-Formylamino-1H-pyrazole-4-carboxamide.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

- ChemicalBook. (2025). 5-(forMylaMino)-1H-pyrazole-4-carboxaMide.

- Chemical Methodologies. (2022).

- CymitQuimica. (n.d.). 3-(Formylamino)-1H-pyrazole-4-carboxamide.

- MDPI. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

- MDPI. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. 5-Formylamino-1H-pyrazole-4-carboxamide | C5H6N4O2 | CID 44819953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]

- 5. jchps.com [jchps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(Formylamino)-1H-pyrazole-4-carboxamide and its Analogs for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] Pyrazole-containing compounds have demonstrated a remarkable spectrum of therapeutic activities, including anti-inflammatory, analgesic, anti-cancer, and anti-infective properties.[2][4] A significant portion of this bioactivity stems from the ability of the pyrazole core to serve as a versatile template for designing potent enzyme inhibitors, particularly protein kinase inhibitors.[5][6] This guide focuses on a specific, yet important, member of this family: 3-(Formylamino)-1H-pyrazole-4-carboxamide, and explores its chemical landscape, biological significance, and the therapeutic potential of its analogs.

The Core Compound: 3-(Formylamino)-1H-pyrazole-4-carboxamide

Primarily known in the pharmaceutical industry as a process impurity in the manufacturing of Allopurinol (a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia), 3-(Formylamino)-1H-pyrazole-4-carboxamide is more than a mere synthetic byproduct.[3][7][] Its structure presents a unique combination of functional groups that are amenable to chemical modification and may confer interesting biological properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Key properties of 3-(Formylamino)-1H-pyrazole-4-carboxamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₄O₂ | [6][7] |

| Molecular Weight | 154.13 g/mol | [6][7] |

| Appearance | White to Off-White Solid | [9] |

| Melting Point | >200°C (decomposes) or 76.5°C | [9][10][11] |

| Solubility | Slightly soluble in DMSO and Methanol | [9] |

| Stability | Hygroscopic | [9] |

| Synonyms | 3-Formamidopyrazole-4-carboxamide, Allopurinol Impurity B, USP Allopurinol Related Compound B | [7][12][13] |

Note on Melting Point Discrepancy: The significant variation in the reported melting points may be attributable to the existence of different polymorphic forms of the compound or variations in experimental conditions during measurement. Further investigation using techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction (XRPD) would be necessary to fully characterize its solid-state properties.

Synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide

The synthesis of the title compound is conceptually straightforward, involving the formylation of its precursor, 3-amino-1H-pyrazole-4-carboxamide. This precursor is a key intermediate in the synthesis of Allopurinol.[14]

Synthetic Workflow Diagram:

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. ymerdigital.com [ymerdigital.com]

- 4. researchgate.net [researchgate.net]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 9. 5-(forMylaMino)-1H-pyrazole-4-carboxaMide | 22407-20-1 [chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. 3-(Formylamino)-1H-pyrazole-4-carboxamide | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Guide to the Molecular Targets of Pyrazole Carboxamides

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, a core molecular framework that has given rise to a remarkable diversity of therapeutic agents and agrochemicals.[1][2] Its inherent chemical properties, including the ability to act as a bioisostere for other aromatic rings and engage in specific hydrogen bonding patterns, make it an ideal foundation for designing highly potent and selective modulators of biological targets.[1] This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole carboxamides, moving beyond a simple catalog of activities to delve into the underlying mechanisms of action, the causality behind experimental design, and the practical methodologies used for target validation. We will traverse their well-established role as inhibitors of cellular respiration to their dominant position in kinase modulation for oncology and inflammatory diseases, and finally to emerging applications in neurology and infectious disease.

Section 1: The Pyrazole Carboxamide Scaffold: A Versatile Pharmacophore

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement confers unique physicochemical properties: the N-1 atom can serve as a hydrogen bond donor, while the N-2 atom acts as a hydrogen bond acceptor.[1] The carboxamide linkage provides an additional, crucial point for hydrogen bonding and a synthetically tractable handle for introducing molecular diversity.[3] This versatility allows chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability while optimizing interactions within the binding pockets of diverse protein targets.[1] The scaffold's success is exemplified by blockbuster drugs and widely used agrochemicals, underscoring its significance in molecular design.[1][4]

Section 2: Targeting Cellular Respiration: Succinate Dehydrogenase (SDH) Inhibitors

One of the most extensively studied applications of pyrazole carboxamides is the inhibition of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[5] While pioneered in the agrochemical field for their potent fungicidal activity, the principles of SDH inhibition are foundational to understanding the scaffold's interaction with metabolic enzymes.[6][7][8]

Mechanism of Action

SDH is a critical enzyme that links the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool. Inhibition of SDH by pyrazole carboxamides disrupts this flow, blocking ATP production and leading to cell death.[5][8] The binding occurs at the ubiquinone binding site (Qp site) of the SDH complex, where the pyrazole carboxamide molecule physically obstructs the natural substrate from docking.[7] Molecular docking studies reveal that the pyrazole ring and carboxamide linker are key to anchoring the inhibitor, while peripheral groups engage in hydrophobic interactions within the binding pocket.[7][9]

Caption: Inhibition of Mitochondrial Complex II (SDH) by Pyrazole Carboxamides.

Data Summary: SDH Inhibition

The efficacy of pyrazole carboxamides as SDH inhibitors is well-documented, with numerous derivatives showing potent activity against various fungal pathogens.

| Compound Class | Target Organism | IC50 / EC50 | Reference |

| Benzothiazolylpyrazole-4-carboxamides | Fusarium graminearum | EC50 = 0.93 µg/mL | [7] |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Porcine SDH | IC50 = 0.014 µM | [10] |

| Diarylamine-containing Pyrazole Carboxamide | Rhizoctonia solani | EC50 = 0.022 mg/L | [11][12][13] |

| Oxime Ether-containing Pyrazole Carboxamides | Rhizoctonia solani SDH | IC50 = 3.3 µM | [9] |

Section 3: Modulating Cell Signaling: A Hub for Protein Kinase Inhibitors

The pyrazole carboxamide scaffold has proven exceptionally effective for developing inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[14][15][16] The scaffold's ability to form key hydrogen bonds with the kinase hinge region makes it a powerful starting point for creating potent and selective ATP-competitive inhibitors.[16]

Aurora Kinases

Aurora kinases (A and B) are critical regulators of mitosis, and their abnormal expression is linked to chromosomal instability and tumorigenesis.[17] Several pyrazole-4-carboxamide series have been developed as potent dual inhibitors of Aurora A and B.[17][18] These compounds typically work by occupying the ATP-binding pocket, inducing cell cycle arrest and apoptosis in cancer cells.[19]

Caption: Pyrazole carboxamides inhibiting Aurora kinases to disrupt mitosis.

Fibroblast Growth Factor Receptors (FGFRs)

Aberrant activation of FGFRs is a known driver in various cancers. Pyrazole carboxamides have been engineered as potent pan-FGFR inhibitors.[20] A key strategy in this area involves designing covalent inhibitors that irreversibly bind to the target, often overcoming drug resistance caused by mutations in the kinase domain (e.g., gatekeeper mutations).[20]

Other Key Kinase Targets

The versatility of the pyrazole carboxamide scaffold extends to a wide range of other kinases:

-

Fms-like receptor tyrosine kinase 3 (FLT3): A target for acute myeloid leukemia (AML), with pyrazole-3-carboxamide derivatives showing sub-nanomolar potency.[21]

-

Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a selective JAK1/JAK2 inhibitor used to treat myelofibrosis.[16]

-

Cyclin-Dependent Kinases (CDKs): Certain derivatives show potent dual inhibition of FLT3 and CDKs, offering a multi-pronged attack on cancer cell proliferation.[21]

-

Receptor Interacting Protein 2 (RIP2) Kinase: Pyrazolocarboxamides have been identified as potent and selective RIP2 inhibitors, a promising target for autoinflammatory disorders.[22]

-

Akt (Protein Kinase B): The pyrazole ring was a critical replacement in the development of the Akt inhibitor afuresertib.[16]

Data Summary: Kinase Inhibition

| Compound Class | Target Kinase(s) | IC50 | Reference |

| 5-amino-1H-pyrazole-4-carboxamide | FGFR1/2/3 | 46 / 41 / 99 nM | [20] |

| Pyrazole-4-carboxamide analogue (6k) | Aurora A / Aurora B | 16.3 nM / 20.2 nM | [17] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e) | Aurora A | 0.16 µM | [18] |

| 1H-pyrazole-3-carboxamide (8t) | FLT3 / CDK2 / CDK4 | 0.089 nM / 0.719 nM / 0.770 nM | [21] |

| Pyrazolocarboxamide (11) | RIP2 | Potent (specific value not stated) | [22] |

Section 4: Emerging and Other Therapeutic Targets

Beyond their established roles, pyrazole carboxamides are being explored for activity against a diverse array of other targets.

-

Carbonic Anhydrase (CA) Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase isoforms (hCA I and II), which are targets for conditions like glaucoma and certain cancers.[23]

-

μ-Opioid Receptor (MOR) Agonists: In the search for safer analgesics, pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased MOR agonists, a strategy aimed at reducing side effects like respiratory depression.[24]

-

Antiviral Agents: Pyrazole derivatives, particularly when combined with other scaffolds like hydroxyquinoline, have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[25][26]

-

Antimicrobial Agents: Various pyrazole carboxamide derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains, in some cases outperforming standard antibiotics.[27][28]

Section 5: Methodologies for Target Identification and Validation

The identification and validation of therapeutic targets for novel pyrazole carboxamides follow a rigorous, multi-step process. The protocols described below are self-validating systems designed to confirm mechanism and potency.

Caption: Experimental workflow for pyrazole carboxamide target validation.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a fluorescent or luminescent signal.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution appropriate for the kinase (e.g., Tris-HCl, MgCl2, DTT).

-

Dilute the recombinant kinase enzyme to a predetermined concentration in the assay buffer.

-

Prepare a solution of the specific peptide substrate and ATP.

-

Create a serial dilution of the pyrazole carboxamide test compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure:

-

Add the test compound dilutions to a multi-well plate (e.g., 384-well).

-

Add the kinase enzyme to each well and incubate for 10-15 minutes to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent (e.g., an antibody that recognizes the phosphorylated substrate coupled to a detection system).

-

-

Data Analysis:

-

Measure the signal (luminescence/fluorescence) using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Protocol: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole carboxamide test compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Section 6: Conclusion and Future Directions

The pyrazole carboxamide scaffold is a cornerstone of modern drug discovery, demonstrating remarkable versatility across a wide spectrum of therapeutic targets. Its success stems from a combination of favorable physicochemical properties and synthetic accessibility. The primary targets remain protein kinases and succinate dehydrogenase, where decades of research have yielded highly potent and selective agents for treating cancer, inflammation, and fungal infections.

Future research is poised to expand into new therapeutic arenas. The development of biased GPCR agonists and novel antiviral agents highlights the scaffold's untapped potential. As our understanding of complex disease pathways grows, the pyrazole carboxamide core will undoubtedly serve as a foundational element for designing next-generation therapeutics that are not only potent but also highly selective, overcoming challenges such as drug resistance and off-target toxicity. The continued integration of computational modeling with innovative synthetic chemistry will be key to unlocking the full potential of this privileged structure.

References

-

Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. Available at: [Link]

-

Synthesis and evaluation of novel pyrazole carboxamide derivatives. Advanced Engineering and Applied Sciences: An International Journal. Available at: [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available at: [Link]

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. Available at: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. Available at: [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

-

Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. Available at: [Link]

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

-

QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. Available at: [Link]

-

(PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. Acme Synthesis. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Molecular Diversity. Available at: [Link]

-

Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PubMed. Available at: [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. PubMed Central. Available at: [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

-

(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. Available at: [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed Central. Available at: [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. Semantic Scholar. Available at: [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central. Available at: [Link]

-

Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. ResearchGate. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation | Semantic Scholar [semanticscholar.org]

- 27. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]

- 28. jocpr.com [jocpr.com]

- 29. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Protocol for 3-(Formylamino)-1H-pyrazole-4-carboxamide: A Comprehensive Guide

Introduction